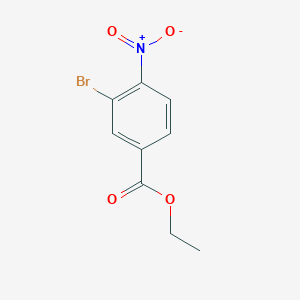

3-Bromo-4-nitro-benzoic acid ethyl ester, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

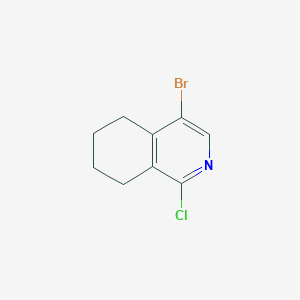

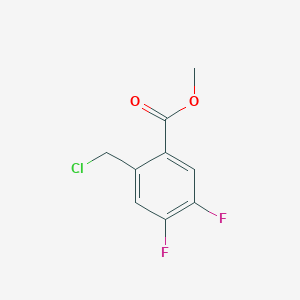

3-Bromo-4-nitro-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H8BrNO4 . It is also known by other names such as Ethyl 4-bromo-3-nitrobenzoate . This compound is used as a substrate linked to a solid support in the Bartoli synthesis of indoles .

Synthesis Analysis

The synthesis of similar compounds like 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester involves the use of ethyl acetate added to the residue. The mixture is then washed with water and brine. The organic layer is dried over sodium sulfate and concentrated. The residue is then chromatographed on silica gel using hexanes/ethyl acetate as eluant .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-nitro-benzoic acid ethyl ester consists of a benzoic acid core with a bromo group at the 3rd position and a nitro group at the 4th position. An ethyl ester group is attached to the carboxyl group of the benzoic acid .Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

- Synthesis of Pendent Carbonate Ester Groups onto Aliphatic Polycarbonates : Research has explored the reactions of mono-bromo ethyl carbonate with carboxylic acids, amines, and alcohols as a model tool for preparing novel aliphatic polycarbonate esters. This includes the formation of the corresponding carbonate ester, carbamate, and carbonate derivatives. The approach was applied to the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, providing insights into the hydrolysis of these polymers and their potential as biodegradable materials (Ben-Shaba & Domb, 2006).

Medicinal Chemistry

- Synthesis of Photolabile α‐Methyl Nitrobenzyl Compounds : α‐Methyl nitrobenzyl compounds have shown superior photochemical release properties. The synthesis of derivatives like 4‐(1‐hydroxy‐ethyl)‐3‐nitro‐benzoic acid ethyl ester and 4‐(1‐amino‐ethyl)‐3‐nitro‐benzoic acid ethyl ester have been investigated, which may be useful in synthesizing a broad array of nitrobenzyl protecting groups (Salerno & Cleaves, 2004).

Organic Chemistry and Synthesis

Synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic Acid Methyl Ester : This research demonstrates the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, using bromination, oxidation, and esterification methods. It provides valuable information for the synthesis of similar esters (Zha Hui-fang, 2011).

Reactivity of N-thioamido amidines with Halogenated Alkyl Derivatives : This study explores the reaction of compounds like 2-Bromoacetate ethyl ester with N-thioamido amidines to yield 4,5-disubstituted 2-alkylamino thiazoles. Such research is crucial in understanding the reactivity and potential applications of these compounds in organic synthesis (Khilifi et al., 2008).

Propiedades

IUPAC Name |

ethyl 3-bromo-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZRWCVSAQPVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95%](/img/structure/B6305621.png)

![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)

![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)